Cas no 2228963-75-3 (tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate)

Tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate is a specialized carbamate-protected amine intermediate, primarily utilized in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic manipulations, and a 5-chloroindole moiety, offering versatility for further functionalization. The compound’s rigid indole core and methyl-substituted propyl linker contribute to its utility in constructing complex heterocyclic frameworks. Its high purity and well-defined reactivity make it valuable for peptide coupling, medicinal chemistry, and targeted drug discovery applications. The Boc group can be selectively deprotected under mild acidic conditions, enabling controlled synthesis of advanced intermediates.
tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate structure
2228963-75-3 structure
Product Name:tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate
CAS No:2228963-75-3
MF:C17H24ClN3O2
MW:337.844363212585
CID:5804553
PubChem ID:165679445
Update Time:2025-06-13

tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate
    • 2228963-75-3
    • tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
    • EN300-1893846
    • Inchi: 1S/C17H24ClN3O2/c1-16(2,3)23-15(22)20-10-17(4,9-19)14-8-11-7-12(18)5-6-13(11)21-14/h5-8,21H,9-10,19H2,1-4H3,(H,20,22)
    • InChI Key: RJQFVZUDOTVMRW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(C(C)(CN)CNC(=O)OC(C)(C)C)N2

Computed Properties

  • Exact Mass: 337.1557047g/mol
  • Monoisotopic Mass: 337.1557047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 80.1Ų

tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1893846-1g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
1g
$1500.0 2023-09-18
Enamine
EN300-1893846-5g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
5g
$4349.0 2023-09-18
Enamine
EN300-1893846-10g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
10g
$6450.0 2023-09-18
Enamine
EN300-1893846-0.05g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
0.05g
$1261.0 2023-09-18
Enamine
EN300-1893846-0.1g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
0.1g
$1320.0 2023-09-18
Enamine
EN300-1893846-0.25g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
0.25g
$1381.0 2023-09-18
Enamine
EN300-1893846-0.5g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
0.5g
$1440.0 2023-09-18
Enamine
EN300-1893846-1.0g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
1g
$1500.0 2023-06-01
Enamine
EN300-1893846-2.5g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
2.5g
$2940.0 2023-09-18
Enamine
EN300-1893846-5.0g
tert-butyl N-[3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropyl]carbamate
2228963-75-3
5g
$4349.0 2023-06-01

tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate Related Literature

Additional information on tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate

Chemical Profile of Tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate (CAS No. 2228963-75-3)

Tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2228963-75-3, represents a confluence of structural complexity and potential biological activity, making it a subject of intense research interest.

The molecular structure of this compound features a carbamate functional group attached to a tert-butyl moiety, which is flanked by an amino group and a substituted indole ring. The presence of the 5-chloro-1H-indol-2-yl moiety introduces a unique electronic and steric environment that can modulate the compound's interactions with biological targets. Such structural motifs are frequently explored in the development of novel therapeutic agents due to their ability to engage with specific enzymes or receptors in complex biological pathways.

In recent years, there has been a surge in research focused on indole derivatives as pharmacophores, owing to their diverse biological activities and relatively low toxicity profiles. The indole ring in Tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate is particularly noteworthy, as it has been implicated in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The chloro substituent at the 5-position of the indole ring further enhances its potential as a bioactive scaffold by introducing additional electronic properties that can influence binding affinity and selectivity.

The carbamate functional group at the 3-position of the indole ring serves as a critical pharmacophoric element, providing a site for hydrogen bonding interactions with biological targets. This feature is particularly relevant in the context of enzyme inhibition, where carbamate-based compounds have demonstrated efficacy in targeting proteases and kinases. The tert-butyl group attached to the carbamate moiety not only stabilizes the compound's conformation but also influences its solubility and metabolic stability, factors that are crucial for its potential therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of such complex molecules with high precision. Molecular docking studies have suggested that Tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate may interact with various protein targets, including those involved in signal transduction and metabolic pathways. These computational insights have guided experimental efforts aimed at optimizing the compound's structure for improved biological activity.

In vitro studies have begun to unravel the mechanistic aspects of this compound's interactions with biological systems. Initial experiments have shown promising results in terms of inhibitory activity against certain enzymes, which could translate into therapeutic benefits for conditions associated with aberrant enzymatic activity. The combination of structural features such as the amino group, chloro-substituted indole ring, and carbamate moiety appears to synergize effectively in modulating target interactions.

The synthesis of Tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate presents unique challenges due to its complex architecture. However, recent innovations in synthetic methodology have made it feasible to construct this molecule with increasing efficiency and purity. Advances in catalytic processes and asymmetric synthesis have particularly contributed to streamlining the synthetic route, allowing for scalable production of this compound for further research purposes.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. The unique structural features of Tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate make it a versatile building block for designing novel materials with specific functionalities. For instance, its ability to form stable complexes with other molecules could be exploited in developing advanced coordination polymers or supramolecular assemblies.

As research continues to uncover new biological activities and synthetic strategies for this class of compounds, Tert-butyl N-3-amino-2-(5-chloro-1H-indol-2-yl)-2-methylpropylcarbamate is poised to play a significant role in future therapeutic developments. Its intricate structure and promising biological profile make it a valuable asset in the pharmaceutical chemist's toolkit, offering opportunities for innovation across multiple disciplines.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.